molecular formula C6H2BrF4N B1412043 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227600-30-7

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1412043
CAS No.: 1227600-30-7
M. Wt: 243.98 g/mol
InChI Key: RJGYBUAZRNKVPT-UHFFFAOYSA-N
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Description

“4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is used in various applications in the agrochemical and pharmaceutical industries . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a key area of research in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997 . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI key QHLLEZOPZRBCOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trifluoromethylpyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Functionalization Strategies

  • Trifluoromethyl-substituted Pyridines Synthesis : The preparation of trifluoromethyl-substituted pyridines, including derivatives similar to 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, can be efficiently achieved through displacement reactions involving halopyridines. Cottet and Schlosser (2002) demonstrated the extension of a literature method for converting 2-iodopyridines into 2-(trifluoromethyl)pyridines by displacement of iodide using (trifluoromethyl)copper generated in situ. This method highlights the reactivity of halogenated pyridines towards nucleophilic substitution, which is pivotal for synthesizing fluorinated pyridine derivatives (Cottet & Schlosser, 2002).

  • Deprotonative Coupling with Aldehydes : Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, including those with electron-withdrawing groups such as bromo and trifluoromethyl, with aldehydes. This method, utilizing an amide base generated in situ, demonstrates the utility of halogenated and fluorinated pyridines in creating complex molecules under ambient conditions, potentially enabling the synthesis of novel compounds for further applications (Shigeno et al., 2019).

  • Arylation of Adamantanamines : Research by Lyakhovich et al. (2019) on the heteroarylation of adamantane-containing amines with bromopyridines, including fluorine-containing derivatives, underlines the adaptability of halogenated pyridines in cross-coupling reactions. Such methodologies underscore the potential of this compound in constructing heterocyclic compounds that could have significance in medicinal chemistry and material sciences (Lyakhovich et al., 2019).

  • Direct Radiofluorination for Radiopharmaceuticals : The work by Brugarolas et al. (2016) on the direct fluorination of pyridine N-oxides to produce fluorinated pyridines presents a significant advancement in synthesizing radiopharmaceuticals. This method offers a pathway to label pyridine derivatives with fluorine-18, a crucial isotope in PET imaging, highlighting the importance of fluorinated pyridines in medical diagnostics (Brugarolas et al., 2016).

  • Metalations and Functionalizations : Further exploration by Cottet et al. (2004) into the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines reveals the versatility of these compounds in organic synthesis. Their work specifically on regioselective carboxylation and functionalization underscores the potential for constructing complex molecules from halogenated and fluorinated pyridines, facilitating the synthesis of compounds with varied biological and physical properties (Cottet et al., 2004).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn, and it should not get in eyes, on skin, or on clothing .

Future Directions

Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain classes of enzymes, particularly those involved in histone deacetylation. For instance, it has been used in the synthesis of selective Class IIa histone deacetylase inhibitors, which are potential therapeutic agents for diseases such as Huntington’s disease . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a histone deacetylase inhibitor can lead to changes in gene expression by altering the acetylation status of histones, which in turn affects chromatin structure and gene transcription. Additionally, this compound has been observed to impact cellular metabolism by interfering with metabolic enzymes, leading to altered metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and fluorine atoms, along with the trifluoromethyl group, contribute to its high affinity for enzyme active sites. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, as a histone deacetylase inhibitor, this compound binds to the enzyme’s active site, blocking its activity and leading to increased acetylation of histones . This change in histone acetylation can subsequently influence gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal metabolic processes, and potential organ damage. It is crucial to determine the appropriate dosage to balance therapeutic benefits with potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of metabolites that may retain biological activity or be excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with histone deacetylases suggests that it may localize to the nucleus, where it can exert its effects on chromatin structure and gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYBUAZRNKVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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